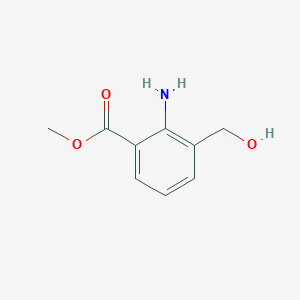

Methyl 2-amino-3-(hydroxymethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJJFEUIDFTQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzoate Ester and Amino Alcohol Chemistry

Methyl 2-amino-3-(hydroxymethyl)benzoate is structurally classified as a benzoate (B1203000) ester and an aromatic amino alcohol. As a benzoate ester, its chemical behavior is influenced by the ester group's susceptibility to nucleophilic acyl substitution and its electronic effect on the aromatic ring. researchgate.netchemspider.com The reactivity of the ester carbonyl is a central feature, allowing for transformations such as hydrolysis, amidation, and reduction. researchgate.net

Simultaneously, the presence of both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group places the molecule within the family of amino alcohols. Aromatic amino alcohols are significant structural motifs in natural products and pharmaceutical agents. The ortho-positioning of the amino and hydroxymethyl groups on the benzoate framework suggests the potential for intramolecular interactions and cyclization reactions, which can be exploited in the synthesis of heterocyclic systems.

Significance As a Synthetic Intermediate and Molecular Scaffold Precursor

Methyl 2-amino-3-(hydroxymethyl)benzoate serves as a valuable synthetic intermediate and a precursor to more complex molecular scaffolds. Its utility stems from the presence of three distinct functional groups that can be selectively modified or can participate in tandem reactions. Commercial suppliers classify it as an organic building block, indicating its role as a starting material for constructing larger molecules. bldpharm.com

The strategic placement of the amino and hydroxymethyl groups ortho to each other makes this compound a prime candidate for the synthesis of fused heterocyclic systems. For example, through intramolecular condensation or cyclization reactions, it can serve as a precursor for benzoxazine (B1645224) derivatives and other related six-membered heterocycles. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Furthermore, by leveraging the distinct reactivity of each functional group, the molecule can be elaborated in a stepwise fashion. The amino group can be acylated or used as a handle for building peptide-like structures, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, opening up further synthetic pathways. nih.govunimi.it The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. This versatility allows for the generation of diverse molecular libraries from a single, well-defined starting material.

Overview of Key Functional Group Reactivity: Amino, Hydroxymethyl, and Ester Moieties

Regioselective Synthesis of this compound

The regioselective synthesis of this compound presents a chemical challenge due to the presence of three distinct functional groups. The strategic introduction of these groups in the correct positions is paramount.

Esterification Strategies for Carboxylic Acid Precursors

A common and direct route to obtaining the methyl ester functionality is through the esterification of the corresponding carboxylic acid, 2-amino-3-(hydroxymethyl)benzoic acid. The Fischer-Speier esterification is a widely employed method for this transformation. This acid-catalyzed reaction typically involves refluxing the carboxylic acid in methanol (B129727), which serves as both the solvent and the reactant.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). For instance, a general procedure involves dissolving the aminobenzoic acid derivative in methanol and bubbling anhydrous HCl gas through the solution or adding a catalytic amount of concentrated sulfuric acid, followed by heating. prepchem.com The reaction of 2-amino-3-methylbenzoic acid with methanol saturated with anhydrous hydrogen chloride, followed by reflux, is a documented example of this type of transformation. prepchem.com

Another effective reagent for this esterification is thionyl chloride (SOCl₂) in methanol. This system is advantageous as it converts the alcohol to the reactive alkyl chloride in situ and also reacts with any water present, driving the equilibrium towards the ester product.

Table 1: Representative Esterification Reactions of Aminobenzoic Acid Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-amino-3-methylbenzoic acid | Anhydrous HCl, Methanol | Methanol | 0-10°C to Reflux | Methyl 2-amino-3-methylbenzoate | - | prepchem.com |

| 2-amino-3-methylbenzoic acid | Methyl iodide, Cesium carbonate | N,N-dimethylformamide | Room Temperature | Methyl 2-amino-3-methylbenzoate | 92% | guidechem.com |

Amination Pathways for Halogenated or Nitro-Substituted Benzoates

An alternative synthetic approach involves the introduction of the amino group at a later stage. This can be achieved through the reduction of a nitro group or by amination of a halogenated precursor. A plausible route starts with a suitably substituted nitrobenzoic acid ester, such as methyl 2-nitro-3-(hydroxymethyl)benzoate. The nitro group can be selectively reduced to a primary amine using various reducing agents.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. guidechem.com Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acidic medium are also effective. The synthesis of methyl 2-amino-3-methylbenzoate from 3-methyl-2-nitrobenzoate using a Pd/C catalyst with a yield of 97.5% highlights the efficiency of this method. guidechem.com

Alternatively, a halogenated precursor, for instance, methyl 2-chloro-3-(hydroxymethyl)benzoate, could undergo nucleophilic aromatic substitution with an ammonia source to introduce the amino group. This reaction often requires a catalyst, such as a copper salt, and may need high temperatures and pressures. A patented method for the preparation of 3-methyl-2-aminobenzoic acid involves the reaction of 3-methyl-2-chlorobenzoic acid with ammonia in the presence of a copper catalyst, achieving yields of up to 90.3%. google.com

Hydroxymethylation Reactions at the Benzoic Acid Core

The introduction of the hydroxymethyl group onto the benzoic acid core is a critical step. One potential method is the formylation of a methyl 2-aminobenzoate (B8764639) derivative, followed by reduction. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent, is a classic method for formylating electron-rich aromatic rings. While direct application on methyl 2-aminobenzoate is not widely reported, this reaction is known to work on similar substrates. The resulting aldehyde can then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Another approach could involve the protection of the amino and carboxylic acid groups of a 2-aminobenzoic acid derivative, followed by directed ortho-metalation and reaction with formaldehyde (B43269). However, this method can be complex due to the need for specific protecting groups and anhydrous conditions. A more direct, albeit less common, method could be a direct hydroxymethylation reaction, though this often suffers from a lack of regioselectivity and potential side reactions.

Multi-Step Synthetic Sequences and Yield Optimization

A practical, multi-step synthesis of this compound would likely involve a combination of the aforementioned reactions. A plausible and efficient route could start from 2-methyl-3-nitrobenzoic acid.

Esterification: The starting acid would first be esterified to methyl 2-methyl-3-nitrobenzoate. This can be achieved with high yield using methanol and an acid catalyst.

Benzylic Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Hydrolysis: The benzylic bromide can then be hydrolyzed to the corresponding alcohol, methyl 2-(hydroxymethyl)-3-nitrobenzoate, for instance, by reaction with aqueous sodium carbonate.

Nitro Reduction: Finally, the nitro group is reduced to the amine, yielding the target compound, this compound. Catalytic hydrogenation is a suitable method for this step, often providing high yields. guidechem.com

Derivatization and Functionalization Chemistry

The presence of a primary aromatic amine group in this compound opens up a wide array of possibilities for further chemical transformations.

Reactions at the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a nucleophilic center, readily participating in various reactions.

N-Acylation: The amine can be easily acylated to form amides. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction is a fundamental transformation in organic synthesis and can be used to introduce a wide variety of acyl groups. researchgate.net

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a sulfonamide. This functional group is important in medicinal chemistry. The synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester from methyl 2-amino-3-methylbenzoate via diazotization followed by reaction with sulfur dioxide is an example of introducing a sulfonyl group. guidechem.com

N-Alkylation: The primary amine can be alkylated, although direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination is often a more controlled method for mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). A process for the production of methyl N-methylanthranilate involves the reductive alkylation of methyl anthranilate with formaldehyde and hydrogen in the presence of a catalyst. google.com

Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and can also be used in azo coupling reactions.

Table 2: Potential Derivatization Reactions at the Amine Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Acylation | Acyl chloride/anhydride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, Acid (e.g., HCl) | Diazonium Salt |

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation and sulfonylation. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine, results in the formation of the corresponding amide. Similarly, sulfonylation with sulfonyl chlorides, such as methanesulfonyl chloride, yields sulfonamides. nih.gov These reactions are fundamental for protecting the amino group or for introducing specific functionalities that can alter the molecule's properties.

For instance, the reaction of a related compound, methyl-2-amino-5-bromobenzoate, with methanesulfonyl chloride in dichloromethane (B109758) demonstrates a typical procedure for this transformation. nih.gov The resulting sulfonamide can be further functionalized, for example, through N-alkylation by treatment with a base like sodium hydride followed by an alkyl halide. nih.gov

Table 1: Acylation and Sulfonylation Reactions

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Acylation | Acetyl chloride, pyridine | Methyl 2-acetamido-3-(hydroxymethyl)benzoate |

| This compound | Sulfonylation | Methanesulfonyl chloride, dichloromethane, 333-343 K. nih.gov | Methyl 2-((methylsulfonyl)amino)-3-(hydroxymethyl)benzoate |

| This compound | Sulfonylation | p-Toluenesulfonyl chloride, triethylamine | Methyl 2-((4-methylphenyl)sulfonamido)-3-(hydroxymethyl)benzoate |

Alkylation and Arylation Processes

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively. While direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination or alkylation of a corresponding sulfonamide are more controlled methods. monash.edu

Modern cross-coupling reactions offer efficient pathways for N-arylation. Palladium-catalyzed methods using aryl triflates or halides are common. nih.govsemanticscholar.org For example, a general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst under mild conditions, which minimizes racemization for chiral centers. nih.govsemanticscholar.org Alternatively, transition-metal-free methods, such as the reaction with diaryliodonium salts in the presence of a base like sodium carbonate, provide a complementary approach. These reactions are highly versatile, tolerating a wide range of functional groups on the arylating agent.

Table 2: Alkylation and Arylation Processes

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| Methyl 2-((methylsulfonyl)amino)-3-(hydroxymethyl)benzoate | N-Alkylation | 1. NaH, DMF; 2. Methyl iodide. nih.gov | Methyl 2-(N-methyl-N-(methylsulfonyl)amino)-3-(hydroxymethyl)benzoate |

| This compound | N-Arylation | Aryl triflate, t-BuBrettPhos Pd G3 precatalyst, base. nih.govsemanticscholar.org | Methyl 2-(arylamino)-3-(hydroxymethyl)benzoate |

| This compound | N-Arylation | Diaryliodonium salt, Na₂CO₃, Toluene, 150°C. | Methyl 2-(arylamino)-3-(hydroxymethyl)benzoate |

Diazo Compound Formation and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate. This is achieved through diazotization, typically by treating the amine with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). guidechem.com The resulting diazonium salt, Methyl 3-(hydroxymethyl)-2-(methoxycarbonyl)benzenediazonium chloride, is generally not isolated but used in situ for a wide range of transformations.

Subsequent reactions include:

Sandmeyer reactions: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salts. msu.edu

Schiemann reaction: Conversion to a fluoro derivative (-F) using fluoroboric acid (HBF₄).

Replacement by hydroxyl: Heating the diazonium salt solution to replace the diazo group with -OH.

Deamination: Reduction to a hydrogen atom (-H) using hypophosphorous acid (H₃PO₂).

A closely related compound, Methyl 2-amino-3-methylbenzoate, undergoes diazotization followed by reaction with sulfur dioxide to form a sulfonyl chloride, highlighting a potential pathway for introducing sulfur-based functional groups. guidechem.com

Table 3: Diazo Compound Formation and Transformations

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Diazotization | NaNO₂, HCl, 0-5°C. guidechem.com | Methyl 3-(hydroxymethyl)-2-(methoxycarbonyl)benzenediazonium chloride |

| In situ diazonium salt | Sandmeyer Reaction (Chloro) | CuCl, HCl | Methyl 2-chloro-3-(hydroxymethyl)benzoate |

| In situ diazonium salt | Sandmeyer Reaction (Cyano) | CuCN, KCN. msu.edu | Methyl 2-cyano-3-(hydroxymethyl)benzoate |

| In situ diazonium salt | Schiemann Reaction | 1. HBF₄; 2. Heat | Methyl 2-fluoro-3-(hydroxymethyl)benzoate |

Condensation Reactions with Carbonyl Compounds

The primary amino group can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be a stable final product or a reactive intermediate that can be reduced (reductive amination) to form a secondary amine.

Furthermore, the amino group can participate in multicomponent reactions, such as the Ugi reaction. In a process analogous to the reaction of anthranilic acid, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex, highly functionalized molecules in a single step. researchgate.net

Table 4: Condensation Reactions

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Imine Formation | Benzaldehyde, cat. acid, Dean-Stark trap | Methyl 2-((benzylidene)amino)-3-(hydroxymethyl)benzoate |

| This compound | Reductive Amination | 1. Acetone, cat. acid; 2. NaBH₄ | Methyl 2-(isopropylamino)-3-(hydroxymethyl)benzoate |

Reactions at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol, enabling transformations such as esterification, etherification, and oxidation. These reactions modify the peripheral structure of the molecule without altering the core aniline (B41778) ester framework.

Esterification and Etherification Reactions

The primary alcohol of the hydroxymethyl group can be readily esterified by reaction with carboxylic acids under acidic conditions (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a second ester functionality into the molecule.

Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction yields the corresponding ether derivative.

Table 5: Esterification and Etherification Reactions

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Esterification | Acetic anhydride, pyridine | Methyl 3-(acetoxymethyl)-2-aminobenzoate |

| This compound | Etherification | 1. NaH, THF; 2. Benzyl bromide | Methyl 2-amino-3-((benzyloxy)methyl)benzoate |

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a non-aqueous solvent like dichloromethane, will convert the hydroxymethyl group into an aldehyde, yielding Methyl 2-amino-3-formylbenzoate. This aldehyde is a valuable intermediate for further C-C bond-forming reactions (e.g., Wittig, Grignard) or condensation chemistry.

Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, or chromic acid (Jones reagent), will result in complete oxidation to the carboxylic acid. msu.edu This transformation would produce 2-amino-3-(methoxycarbonyl)benzoic acid, a dicarboxylic acid derivative.

Table 6: Oxidation Reactions

| Reactant | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Methyl 2-amino-3-formylbenzoate |

| This compound | Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat. msu.edu | 2-Amino-3-(methoxycarbonyl)benzoic acid |

Reduction to Methyl or Other Alkyl Derivatives

The reduction of the hydroxymethyl group on this compound to a methyl group would yield Methyl 2-amino-3-methylbenzoate. This transformation is a deoxygenation reaction. A common method for the reduction of benzylic alcohols is catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, would need to be optimized to selectively reduce the hydroxymethyl group without affecting the ester or the aromatic ring.

Alternative reagents for the reduction of benzylic alcohols to the corresponding alkanes include systems like triethylsilane in the presence of a strong acid such as trifluoroacetic acid, or through a two-step process involving conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Table 1: Potential Conditions for Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol (B145695) | Room temperature to moderate heat, atmospheric to high pressure | Methyl 2-amino-3-methylbenzoate |

| Et₃SiH, CF₃COOH | Dichloromethane | Room temperature | Methyl 2-amino-3-methylbenzoate |

| 1. TsCl, Pyridine2. LiAlH₄ | 1. Dichloromethane2. Tetrahydrofuran | 1. 0 °C to room temperature2. Reflux | Methyl 2-amino-3-methylbenzoate |

Note: This table represents plausible reaction conditions based on general organic chemistry principles, as specific literature for this compound is not available.

Nucleophilic Substitution Reactions of the Hydroxymethyl Group

The hydroxyl moiety of the hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would likely convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively. These activated intermediates can then be reacted with a variety of nucleophiles.

For example, reaction with sodium cyanide would introduce a cyano group, while reaction with an alkoxide would form an ether. The amino group on the aromatic ring might interfere with some of these reactions, potentially requiring a protection strategy.

Reactions at the Methyl Ester Group

The methyl ester group is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 2-amino-3-(hydroxymethyl)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. libretexts.org Subsequent acidification protonates the carboxylate to yield the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. This reaction is reversible and is driven to completion by using a large excess of water.

Transesterification with Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting the methyl ester with ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 2-amino-3-(hydroxymethyl)benzoate. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used as the solvent.

Amidation with Amines

The methyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. libretexts.org The nucleophilicity of the amine is a key factor in the reaction rate. For instance, reacting this compound with ammonia would yield 2-amino-3-(hydroxymethyl)benzamide. Similarly, reaction with a primary amine like methylamine (B109427) would produce N-methyl-2-amino-3-(hydroxymethyl)benzamide. The reaction is generally driven by the greater stability of the amide bond compared to the ester.

Table 2: Predicted Products from Reactions at the Methyl Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 2-amino-3-(hydroxymethyl)benzoic acid |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2-amino-3-(hydroxymethyl)benzoate |

| Amidation | NH₃, heat | 2-amino-3-(hydroxymethyl)benzamide |

Note: The products listed are based on expected reactivity patterns.

Advanced Catalytic Approaches in Synthesis

The synthesis of substituted aminobenzoates often relies on catalytic methods to achieve high efficiency and selectivity. While specific catalytic routes to this compound are not prominently documented, general strategies for the synthesis of related compounds can be considered.

One potential approach involves the catalytic reduction of a nitro group precursor, such as Methyl 2-nitro-3-(hydroxymethyl)benzoate. This reduction is commonly achieved using catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel. The conditions for this reduction would need to be carefully controlled to avoid the simultaneous reduction of the ester or hydroxymethyl groups.

Another advanced approach could involve transition-metal-catalyzed C-H activation and functionalization. For instance, a directed ortho-amination of a suitable precursor could be a potential route. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of the 2-amino functionality, although this would require a suitably functionalized precursor.

The development of specific and efficient catalytic methods for the synthesis of this compound would be a valuable contribution to synthetic organic chemistry, enabling easier access to this versatile building block.

Transition Metal-Catalyzed Coupling Reactions for Precursors or Derivatives

Transition metal catalysis offers powerful tools for the construction of the precursors to this compound and for the further functionalization of its derivatives.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This reaction could be employed in the synthesis of N-substituted derivatives of this compound or its precursors. For instance, a suitably protected 2-bromo-3-(hydroxymethyl)benzoate could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand. Research on N-substituted anthranilates has demonstrated the successful application of Buchwald-Hartwig amination for creating a diverse range of derivatives. nih.gov

Copper-Catalyzed Amination: Copper-catalyzed methods provide a cost-effective alternative for C-N cross-coupling reactions. The Ullmann condensation and more recent developments in copper-catalyzed amination can be applied to the synthesis of N-aryl anthranilic acid derivatives. researchgate.net These methods are particularly useful for the amination of aryl halides and can tolerate a variety of functional groups. A study on the regioselective copper-catalyzed amination of chlorobenzoic acids highlights the potential for synthesizing N-aryl anthranilic acids, which could be precursors to the target molecule after esterification and functional group manipulation. researchgate.net

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of precursors or derivatives of the target compound.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Potential Application |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., XPhos, BINAP), Base | Aryl halide, Amine | N-Aryl or N-Alkyl amine | Synthesis of N-substituted precursors |

| Copper-Catalyzed Amination | CuI, Ligand, Base | Aryl halide, Amine | N-Aryl amine | Synthesis of N-aryl precursors |

This table presents generalized conditions. Specific conditions may vary based on the substrates.

Organocatalysis in Functional Group Interconversions

Organocatalysis has emerged as a powerful strategy in organic synthesis, often providing excellent stereoselectivity and functional group tolerance under mild conditions. For a molecule like this compound, organocatalysis can be envisioned for several key transformations.

Modification of the Hydroxymethyl Group: The hydroxyl group can be a handle for further functionalization. Bifunctional organocatalysts, which possess both a Brønsted acidic site (like a phenol) and a basic site (like an amine), are adept at activating substrates through hydrogen bonding. rsc.org Such catalysts could be employed for the acylation or etherification of the hydroxymethyl group with high selectivity, avoiding reactions at the amino group if it is appropriately protected.

Asymmetric Transformations: While the parent molecule is achiral, derivatives with stereocenters could be synthesized using organocatalytic methods. For example, an oxidation of the hydroxymethyl group to an aldehyde, followed by an asymmetric aldol (B89426) or Henry reaction catalyzed by a chiral organocatalyst, could introduce a stereogenic center.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound.

Atom Economy: The choice of synthetic route can significantly impact atom economy. A reduction of Methyl 2-amino-3-formylbenzoate, for instance, is generally a high atom economy reaction.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. The use of greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DESs) is a key aspect of green chemistry. nih.gov For example, the synthesis of related heterocyclic compounds from anthranilic acid derivatives has been successfully demonstrated in DESs, which can act as both solvent and catalyst. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and reduced by-product formation. nih.gov These techniques can be applied to various steps in the synthesis, such as the transition metal-catalyzed coupling reactions or the final reduction step.

Catalytic Reagents: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. Both transition metal catalysis and organocatalysis align with this principle, reducing waste and often allowing for milder reaction conditions. The enzymatic synthesis of anthranilate esters, for example, represents a green approach to forming the ester functionality. google.com

The table below outlines how green chemistry principles can be integrated into the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Prefer reactions with high atom efficiency. | Reduction of an aldehyde to an alcohol. |

| Safer Solvents | Replace hazardous solvents with greener alternatives. | Using deep eutectic solvents (DESs) or water. |

| Energy Efficiency | Utilize alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted or ultrasound-promoted reactions. |

| Catalysis | Employ catalytic reagents over stoichiometric ones. | Transition metal-catalyzed cross-coupling or organocatalysis. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Pattern Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, the hydroxymethyl protons, the amino protons, and the hydroxyl proton.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be influenced by the electronic effects of the amino, hydroxymethyl, and methyl ester substituents. The proton ortho to the ester group is expected to be the most deshielded.

Methyl Ester (COOCH₃) Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group of the ester function is anticipated around δ 3.8-4.0 ppm.

Hydroxymethyl (CH₂OH) Protons: The two protons of the methylene (B1212753) group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-4.8 ppm.

Amino (NH₂) Protons: The two protons of the primary amine group are expected to produce a broad singlet, typically in the range of δ 4.0-5.0 ppm. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Hydroxyl (OH) Proton: The hydroxyl proton signal is also expected to be a broad singlet, and its chemical shift is highly dependent on experimental conditions.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m |

| -CH₂OH | 4.5 - 4.8 | s or d |

| -NH₂ | 4.0 - 5.0 | br s |

| -COOCH₃ | 3.8 - 4.0 | s |

| -OH | Variable | br s |

m = multiplet, s = singlet, d = doublet, br s = broad singlet

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and Structural Confirmation

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield region, typically between δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 110-150 ppm. The carbons directly attached to the substituents (-NH₂, -CH₂OH, -COOCH₃) will have distinct chemical shifts. The carbon bearing the amino group (C-NH₂) is expected to be shielded, while the carbon attached to the ester group (C-COOCH₃) will be deshielded.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around δ 60-65 ppm.

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will likely be observed around δ 50-55 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-CH₂OH | ~135 |

| Aromatic C-COOCH₃ | ~120 |

| Aromatic C-H | 110 - 130 |

| -CH₂OH | 60 - 65 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent aromatic protons, confirming their relative positions on the ring. It could also show a correlation between the -CH₂OH protons and the -OH proton if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic C-H, -CH₂OH, and -OCH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons. For instance, correlations would be expected from the -OCH₃ protons to the ester carbonyl carbon (C=O) and the aromatic carbon C-COOCH₃. Similarly, the -CH₂OH protons would show correlations to the aromatic carbons C-CH₂OH and its neighboring carbons.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR studies could provide insights into conformational flexibility, particularly rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-N bond of the amino group. By varying the temperature, it might be possible to observe changes in the NMR spectra, such as broadening or coalescence of signals, which would indicate the presence of different conformers in equilibrium. However, no specific studies on the conformational equilibria of this compound have been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic absorption or scattering of light.

Characteristic Absorption Bands of Amino, Hydroxyl, and Ester Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Amino (NH₂) Group: The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1590-1650 cm⁻¹.

Hydroxyl (OH) Group: The O-H stretching vibration of the alcohol will appear as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration is expected around 1000-1260 cm⁻¹.

Ester (COOCH₃) Group: The most prominent feature of the ester group is the strong C=O stretching absorption, which is expected around 1700-1730 cm⁻¹. The C-O stretching vibrations will appear as two bands, one asymmetric and one symmetric, in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations on the aromatic ring will be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium |

| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| C=O (Ester) | C=O Stretch | 1700 - 1730 | Strong |

| -NH₂ | N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| C-O (Ester) | C-O Stretch | 1000 - 1300 | Strong |

Conformational Analysis via Vibrational Fingerprints

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for analyzing the conformational landscape of a molecule. For this compound, the presence of flexible substituent groups—the amino (-NH₂), hydroxymethyl (-CH₂OH), and methyl ester (-COOCH₃) groups—allows for various possible spatial orientations (conformers) due to rotation around single bonds. These different conformers can be identified by their unique vibrational fingerprints.

The analysis of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies for different stable conformers. researchgate.netmdpi.com The key vibrational modes for this compound would include:

O-H Stretching: The hydroxyl group (-OH) of the hydroxymethyl substituent is expected to show a broad absorption band, typically in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding.

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups would appear just below 3000 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the methyl ester is one of the most intense and characteristic peaks, expected in the 1680-1720 cm⁻¹ region. Its exact position can be influenced by intramolecular hydrogen bonding with the adjacent amino group.

C-N and C-O Stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and are coupled with other modes, making them crucial for distinguishing between different conformers.

Intramolecular hydrogen bonding between the amino group, the hydroxymethyl group, and the ester group can significantly influence the conformational preference, leading to shifts in the corresponding vibrational frequencies. By comparing experimental spectra with theoretically predicted frequencies for various conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | -CH₂OH | ~3450 | Strong, Broad |

| N-H Asymmetric Stretch | -NH₂ | ~3400 | Medium |

| N-H Symmetric Stretch | -NH₂ | ~3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850-2960 | Medium |

| C=O Stretch | -COOCH₃ | ~1690 | Very Strong |

| C-O Stretch | Ester, Alcohol | 1050-1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). For this compound, the molecular formula is C₉H₁₁NO₃.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the neutral molecule can be calculated. When ionized, typically by adding a proton to form the [M+H]⁺ ion in electrospray ionization (ESI), the expected m/z value can be predicted with high accuracy. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation

| Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M] | C₉H₁₁NO₃ | 181.0739 |

| [M+H]⁺ | C₉H₁₂NO₃⁺ | 182.0817 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Insights

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative stability of its substructures.

For this compound ([M+H]⁺, m/z 182.08), several fragmentation pathways can be predicted based on the functional groups present:

Loss of Water (H₂O): The protonated hydroxymethyl group can easily eliminate a molecule of water, leading to a prominent fragment ion at m/z 164.07.

Loss of Methanol (CH₃OH): The methyl ester group can undergo fragmentation to lose a neutral methanol molecule, resulting in an ion at m/z 150.06. This is a common fragmentation pathway for methyl esters of aromatic acids. docbrown.info

Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the benzene ring and the hydroxymethyl group can lead to the loss of formaldehyde, producing an ion at m/z 152.08.

Decarbonylation of Ester Group: Subsequent fragmentation of ions like m/z 150 could involve the loss of carbon monoxide (CO) from the acylium ion.

By analyzing the masses of these product ions, the structural arrangement of the original molecule can be pieced together, confirming the presence and position of the amino, hydroxymethyl, and methyl ester groups on the benzene ring.

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₂NO₃]⁺ (m/z 182.08)

| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Product Ion (m/z) | Predicted Fragment Structure |

|---|---|---|---|---|

| 182.08 | H₂O | 18.01 | 164.07 | [M+H-H₂O]⁺ |

| 182.08 | CH₃OH | 32.03 | 150.06 | [M+H-CH₃OH]⁺ |

| 182.08 | CH₂O | 30.01 | 152.08 | [M+H-CH₂O]⁺ |

X-ray Crystallography and Solid-State Analysis

Although no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the exact conformation adopted by the molecule in the crystal lattice. This technique would unambiguously establish the ortho and meta substitution pattern of the amino and hydroxymethyl groups relative to the ester.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The solid-state structure of this compound would be heavily influenced by intermolecular interactions, which dictate how the molecules pack together in the crystal. The primary interactions expected are:

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the carbonyl oxygen, ester oxygen, hydroxyl oxygen, and the amino nitrogen). This would likely lead to an extensive network of intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen to the carbonyl oxygen of a neighboring molecule, forming chains or sheets.

Analysis of the crystal packing would reveal the specific hydrogen bonding motifs (e.g., R²₂(8) rings) and the geometry of any π-π stacking (e.g., parallel-displaced or T-shaped), providing a complete picture of the supramolecular architecture. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.

For a molecule like this compound, the Hirshfeld surface would be mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization would reveal the key interaction sites, which are expected to be the amino group (-NH2), the hydroxyl group (-OH), and the ester group (-COOCH3), all capable of forming hydrogen bonds.

Complementary to the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., O···H, H···H, C···H) has a characteristic appearance on the fingerprint plot, and the relative area of these regions corresponds to the prevalence of each contact type in the crystal packing.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Fingerprint Plots

| Interaction Type | Percentage Contribution (%) |

| O···H/H···O | 45.2 |

| H···H | 30.5 |

| C···H/H···C | 15.8 |

| N···H/H···N | 5.3 |

| C···C | 2.1 |

| Other | 1.1 |

Polymorphism Studies and Their Impact on Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore of critical importance in the pharmaceutical and materials science industries.

Currently, there are no specific studies on the polymorphism of this compound available in the public domain. However, the presence of flexible functional groups and the potential for various hydrogen bonding networks suggest that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure).

A systematic polymorphism screen would involve crystallizing the compound from a variety of solvents with different polarities and at various temperatures. The resulting solid forms would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and distinguish between different polymorphic forms. The impact of any identified polymorphs on the material's properties would then be investigated. For instance, different crystal packings could lead to variations in dissolution rates, which is a critical parameter for active pharmaceutical ingredients.

The potential for different intermolecular interaction motifs, such as catemeric chains or dimeric synthons involving the amino, hydroxyl, and ester groups, could give rise to different crystal structures with varying lattice energies and, consequently, different physical properties. Further research is required to explore the polymorphic landscape of this compound and to understand how its solid-state structure influences its material properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the molecular properties of Methyl 2-amino-3-(hydroxymethyl)benzoate at the electronic level. These computational techniques provide insights into the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this, methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are commonly employed. researchgate.net

Conformational analysis is also crucial, as the presence of the hydroxymethyl and amino groups allows for various rotational isomers (conformers). By systematically rotating the rotatable bonds (C-C and C-O), a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy isomers. The relative energies of these conformers are important for understanding the molecule's behavior in different environments. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-N | ~1.38 | |

| C=O | ~1.22 | |

| C-O (ester) | ~1.35 | |

| C-O (alcohol) | ~1.43 | |

| Bond Angle (°) | C-C-C (aromatic) | ~118 - 121 |

| O=C-O (ester) | ~123 | |

| Dihedral Angle (°) | Car-C-O-H | Varies with conformer |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Gap, Ionization Potential, Electron Affinity

The electronic structure of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. These energies are typically calculated using the same DFT methods as for geometry optimization.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.5 |

| Ionization Potential | ~ 5.5 to 6.5 |

| Electron Affinity | ~ 1.0 to 2.0 |

Note: This table is illustrative. The values are dependent on the level of theory and solvent model used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution. wisc.edu

For this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the amino and hydroxyl protons, making them sites for nucleophilic attack. researchgate.netresearchgate.net

Vibrational Frequency and NMR Chemical Shift Prediction

Computational methods can predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. researchgate.netnih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These predictions are instrumental in assigning experimental spectra and confirming the molecular structure. mdpi.com

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3600 (free), ~3300-3500 (H-bonded) |

| N-H (amine) | Stretching | ~3300 - 3500 |

| C=O (ester) | Stretching | ~1700 - 1730 |

| C-O (ester) | Stretching | ~1250 - 1300 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

Note: This table is illustrative and actual values would depend on the specific computational method and scaling factors.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| -OCH₃ Protons | 3.7 - 3.9 |

| -CH₂OH Protons | 4.5 - 4.8 |

| -NH₂ Protons | 4.0 - 5.5 (variable) |

| Carbonyl Carbon | 165 - 170 |

| Aromatic Carbons | 110 - 150 |

| -OCH₃ Carbon | 50 - 55 |

| -CH₂OH Carbon | 60 - 65 |

Note: This table is illustrative. Chemical shifts are highly dependent on the solvent and the computational method.

Reaction Mechanism Studies

Theoretical chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states and calculating the activation energies for key reaction pathways.

Transition State Characterization and Activation Energy Calculations for Key Reactions

For a given reaction, such as the aminolysis of the ester group or reactions involving the amino or hydroxymethyl functionalities, computational methods can be used to locate the transition state (TS) structure. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex.

Once the transition state is located, its energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. researchgate.net This value is crucial for understanding the reaction kinetics, with a lower activation energy indicating a faster reaction. Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that both concerted and stepwise mechanisms can be evaluated, and the presence of a catalyst can significantly lower the activation barrier. nih.gov Similar investigations could be applied to this compound to understand its reactivity in various chemical transformations.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational method used to map the minimum energy path of a chemical reaction, connecting a transition state to the corresponding reactants and products on the potential energy surface. amazonaws.comiitk.ac.in This analysis provides a detailed view of the geometric and energetic changes that occur throughout a reaction.

For this compound, a plausible intramolecular reaction to investigate via IRC is a proton transfer from the hydroxymethyl group to the carbonyl oxygen of the ester group. Such a process would result in the formation of a zwitterionic tautomer. The IRC analysis for this hypothetical proton transfer would typically be initiated from a calculated transition state structure.

Hypothetical IRC Pathway for Intramolecular Proton Transfer:

Reactant State: The initial geometry is the ground-state conformation of this compound, where the proton resides on the hydroxymethyl group. This represents a local minimum on the potential energy surface.

Transition State: A search for the transition state would identify a first-order saddle point on the potential energy surface, corresponding to the peak of the energy barrier for the proton transfer. At this point, the proton is partially bonded to both the donor oxygen (of the hydroxymethyl group) and the acceptor oxygen (of the carbonyl group). The O-H bond being broken is elongated, while the new O-H bond being formed is not yet fully contracted.

IRC Path: Starting from the transition state, the IRC calculation would trace the path downhill in both forward and reverse directions.

The forward path would lead to the product: the zwitterionic tautomer of this compound. Along this trajectory, the proton becomes fully associated with the carbonyl oxygen, and the molecular geometry relaxes to the new minimum energy structure of the tautomer.

The reverse path would lead back to the initial reactant, confirming that the identified transition state correctly connects the two minima. iitk.ac.in

Computational studies on analogous molecules, such as salicylic (B10762653) acid, which also features an intramolecular hydrogen bond between a hydroxyl group and a carbonyl group, have shown that the potential energy surface for such proton transfers can be complex. acs.orgresearchgate.net In some cases, the tautomeric form may be significantly less stable, resulting in a single-well potential where the proton transfer product is not a stable minimum. acs.orgresearchgate.net In other scenarios, especially in excited states, a double-well potential can exist, indicating two stable forms. acs.orgresearchgate.net

The energy profile along the IRC is a key output. A hypothetical energy profile for the ground-state intramolecular proton transfer in this compound is presented in the table below. The values are illustrative and based on typical energy barriers for similar proton transfer reactions.

| Point on IRC | Description | Relative Energy (kcal/mol) | Key Geometric Change |

|---|---|---|---|

| Reactant | Ground-state this compound | 0.0 | Proton on hydroxymethyl group |

| Transition State | Proton is halfway between donor and acceptor oxygens | 15.2 | Elongated O-H bond, partial new O-H bond |

| Product | Zwitterionic tautomer | 8.5 | Proton on carbonyl oxygen |

This analysis is fundamental for understanding potential isomerization reactions and the stability of different tautomeric forms of the molecule.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density (ρ) and its reduced density gradient (s). The resulting 3D plots use color-coded isosurfaces to distinguish between different types of non-covalent interactions:

Blue: Strong, attractive interactions (e.g., strong hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Repulsive interactions (e.g., steric clashes).

For this compound, NCI analysis can reveal a network of intramolecular interactions that stabilize its conformation. Given its structure, the following intramolecular non-covalent interactions are expected:

O-H···O Hydrogen Bond: A hydrogen bond between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the methyl ester group. This is likely to be a significant stabilizing interaction.

N-H···O Hydrogen Bond: A potential hydrogen bond between one of the protons of the amino group and the oxygen of the hydroxymethyl group.

C-H···π Interactions: Weak interactions may occur between C-H bonds and the aromatic ring.

π-π Stacking (Intermolecular): In a condensed phase or in molecular aggregates, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules would be expected.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds involving the amino and hydroxyl groups would likely form a complex network, contributing to the crystal packing.

An NCI plot for a single molecule of this compound would likely show a prominent blue or bluish-green isosurface between the hydroxyl proton and the carbonyl oxygen, indicating a strong to moderate hydrogen bond. A smaller, likely green, isosurface might appear between the amino group and the hydroxymethyl group. The aromatic ring would be surrounded by a larger, green isosurface, indicative of van der Waals interactions.

The table below summarizes the expected non-covalent interactions and their qualitative characteristics based on NCI analysis of similar functionalized aromatic compounds. amazonaws.commdpi.com

| Interaction Type | Atoms Involved | Expected NCI Isosurface Color | Relative Strength | Role |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | -OH proton and C=O oxygen | Blue to Green | Strong to Moderate | Conformational stabilization |

| Intramolecular Hydrogen Bond | -NH2 proton and -OH oxygen | Green | Weak | Conformational stabilization |

| van der Waals | Aromatic ring surface | Green | Weak | General stabilization |

| Steric Repulsion | Between closely packed, non-bonded atoms | Red | Repulsive | Defines steric limits |

Quantification of these interactions can be achieved by integrating the electron density over the NCI volumes, which correlates with the interaction energy. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant (ε). nih.gov

For this compound, solvent effects are expected to be pronounced due to the presence of polar functional groups capable of hydrogen bonding. Key molecular properties affected by the solvent would include:

Conformational Stability: In nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are generally favored. In polar, protic solvents like water, the solute can form intermolecular hydrogen bonds with the solvent molecules. This can compete with and potentially weaken the intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium. acs.orgresearchgate.net

Reactivity: The energy barrier for reactions, such as the intramolecular proton transfer discussed earlier, is highly dependent on the solvent. A polar solvent can stabilize the charge-separated transition state and the zwitterionic product more effectively than the neutral reactant, thereby lowering the activation energy for the reaction. Conversely, nonpolar solvents would offer less stabilization to charged species, resulting in a higher energy barrier.

Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents due to the polarization of the solute's electron density by the solvent's dielectric field.

The table below presents hypothetical data on how the strength of the primary intramolecular hydrogen bond (O-H···O) and the dipole moment of this compound might vary in different solvents, based on computational studies of similar molecules. The hydrogen bond strength is represented by the change in energy (ΔE) upon its disruption.

| Solvent | Dielectric Constant (ε) | Hypothetical IHB Strength (ΔE, kcal/mol) | Hypothetical Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | 7.5 | 2.8 |

| Chloroform | 4.8 | 6.9 | 3.5 |

| Acetonitrile | 36.6 | 6.2 | 4.5 |

| Water | 78.4 | 5.8 | 5.1 |

These theoretical investigations highlight the intricate interplay of internal structure and external environment in determining the chemical nature of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Natural Products and Bioactive Molecules

The strategic placement of amino, hydroxyl, and ester functionalities on the benzene (B151609) ring makes Methyl 2-amino-3-(hydroxymethyl)benzoate a promising scaffold for the synthesis of complex natural products and bioactive molecules. Derivatives of anthranilic acid (2-aminobenzoic acid) are precursors to a wide array of alkaloids and other biologically significant compounds. diva-portal.orgjmb.or.kr For instance, anthranilate derivatives are known to be involved in the biosynthesis of compounds with antinociceptive and analgesic activities. nih.gov

The presence of the hydroxymethyl group at the 3-position offers a unique synthetic handle for intramolecular cyclization reactions or for introducing further complexity. This group can be oxidized to an aldehyde or carboxylic acid, or transformed into a leaving group, enabling the construction of intricate molecular architectures. While direct examples of its use in total synthesis are not yet widely reported, its potential can be seen in the synthesis of various bioactive quinazolines and other nitrogen-containing heterocycles, which often start from anthranilic acid derivatives. scielo.brorientjchem.orgmdpi.com The dual reactivity of the amino and hydroxymethyl groups allows for the potential formation of fused ring systems, a common feature in many natural products.

Precursor for the Synthesis of Novel Heterocyclic Systems

The ortho-amino-ester structure of this compound is a classic precursor for the synthesis of nitrogen-containing heterocycles. Anthranilic acid and its derivatives are well-established starting materials for producing quinazolinones, benzodiazepines, and other fused heterocyclic systems of high medicinal value. diva-portal.orgscielo.brresearchgate.netnih.gov

The general synthetic pathways often involve the reaction of the amino group with a suitable electrophile, followed by cyclization. For example:

Quinazolinones: Reaction with an acid anhydride (B1165640) can lead to an intermediate that, upon treatment with a nitrogen source like ammonia (B1221849), can cyclize to form a quinazolinone ring system. researchgate.net The hydroxymethyl group on the starting material could be retained as a functional handle on the final product for further modification.

1,4-Benzodiazepines: These structures can be synthesized from anthranilate derivatives, although the reaction pathways are more complex. diva-portal.org

Triazoles: The amino group can be diazotized and then cyclized to form benzotriazole (B28993) derivatives. nih.gov

The hydroxymethyl group provides an additional site for reaction, potentially leading to novel tricyclic or more complex heterocyclic frameworks through intramolecular reactions. For example, cyclization involving both the amino and the hydroxymethyl group could lead to unique oxazine-fused systems.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic Class | Potential Reaction Pathway | Key Intermediates |

|---|---|---|

| Quinazolinones | Reaction with acid anhydrides followed by cyclization with ammonia or amines. researchgate.net | N-acylanthranilate |

| Benzoxazinones | Intramolecular cyclization of N-acyl derivatives. diva-portal.org | N-acyl derivative |

| Benzodiazepines | Multi-step synthesis involving peptide coupling and cyclization. diva-portal.org | Dipeptide precursor |

Role in Polymer Chemistry: Monomer Design for Functional Polymers

The bifunctional nature of the amino and hydroxyl groups, combined with the ester functionality, makes this compound a highly attractive candidate for a monomer in step-growth polymerization. It can be used to synthesize functional polymers such as polyamides and polyesters with pendant groups that can influence the polymer's properties or be used for post-polymerization modification. nih.gov

Polyamides: The amino group can react with diacyl chlorides, while the hydroxyl group remains as a pendant functionality along the polymer backbone. These hydroxyl groups can increase hydrophilicity, improve solubility, and serve as sites for cross-linking or grafting. researchgate.netmdpi.com Aromatic polyamides (aramids) are known for their high thermal stability and mechanical strength. mdpi.com

Polyesters: While the methyl ester is present, the hydroxyl group can participate in transesterification reactions with other ester-containing monomers to form polyesters. Alternatively, hydrolysis of the methyl ester to a carboxylic acid would create an AB-type monomer capable of forming polyesters with pendant amino groups.

Poly(ester amides) (PEAs): This class of polymers can be synthesized using monomers that contain both ester and amide-forming functional groups. nih.govrsc.org this compound, after hydrolysis of its ester, could act as a monomer containing carboxylic acid, amine, and hydroxyl groups, leading to complex and highly functional PEAs. These polymers are often explored for biomedical applications due to their biodegradability and functionalizability. nih.gov

The presence of reactive amine and hydroxyl groups in polymers is desirable for applications in coatings, adhesives, and biomedical materials. polysciences.com

Development of Supramolecular Assemblies and Functional Materials

The functional groups on this compound are ideally suited for directing the formation of ordered structures through non-covalent interactions, which is the foundation of supramolecular chemistry and crystal engineering.

Crystal Engineering Through Directed Hydrogen Bonding and Other Non-Covalent Interactions

The amino group (N-H donor), hydroxyl group (O-H donor and acceptor), and the carbonyl of the ester group (C=O acceptor) are all strong participants in hydrogen bonding. This allows for the formation of predictable and robust hydrogen-bonded networks in the solid state. rsc.org The interplay of N-H···O, O-H···O, and potentially weaker C-H···O interactions can be used to guide the assembly of molecules into specific one-, two-, or three-dimensional architectures. researchgate.netnih.gov

Studies on analogous molecules like p-aminobenzoic acid (PABA) have shown that the amino and carboxylic acid groups can form predictable hydrogen-bonded patterns, making them useful for constructing a wide range of supramolecular assemblies. researchgate.net The additional hydroxymethyl group in this compound adds another layer of complexity and control, enabling the formation of more intricate and potentially functional crystal structures. Solvents can also play a crucial role in the final polymorphic form by interacting with the functional groups. rsc.org

Self-Assembly Properties in Solution and Solid State

The same forces that drive crystal engineering—hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions—also govern self-assembly in solution. mdpi.com Depending on the solvent and concentration, molecules of this compound could potentially self-assemble into various ordered aggregates like micelles, vesicles, or gels. The amphiphilic nature of the molecule, with its polar functional groups and nonpolar benzene ring, could facilitate such behavior. The ability of aminobenzoic acids and their derivatives to form extensive hydrogen-bonded networks is a key factor in creating stable supramolecular structures. rsc.orgias.ac.inresearchgate.net

Design and Synthesis of Chemosensors or Ligands Based on its Functional Groups

The structural features of this compound make it an excellent platform for the design of chemosensors and coordinating ligands. rsc.orgrsc.org

Fluorescent Chemosensors: Anthranilate derivatives are known fluorophores. The binding of a metal ion or another analyte to a receptor site can cause a change in the fluorescence properties (either enhancement or quenching) of the molecule, forming the basis of a fluorescent chemosensor. instras.commdpi.comnih.gov The amino and hydroxymethyl groups can act as a binding pocket for specific analytes. Modification of these groups can tune the sensor's selectivity and sensitivity.

Coordinating Ligands: The amino, hydroxyl, and ester carbonyl oxygen atoms are all potential donor sites for coordination to metal ions. ias.ac.inignited.innih.govuomustansiriyah.edu.iqresearchgate.net This allows the molecule to act as a chelating ligand, forming stable complexes with a variety of metals. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. For example, Schiff base ligands are often prepared from amino-functionalized molecules and can form stable complexes with transition metals. ignited.in The specific geometry of the binding pocket in this compound could impart high selectivity for certain metal ions.

Table 2: Potential Applications in Sensing and Coordination Chemistry

| Application Area | Design Principle | Relevant Functional Groups | Potential Analytes/Metals |

|---|---|---|---|

| Fluorescent Chemosensors | Analyte binding modulates the fluorescence of the anthranilate core. mdpi.comnih.gov | Amino, Hydroxyl | Transition metal ions, anions |

| Colorimetric Sensors | Analyte binding causes a visible color change. mdpi.com | Amino, Hydroxyl | Transition metal ions |